(Methyl-2-phenoxyethoxy)propanol
Overview
Description
(Methyl-2-phenoxyethoxy)propanol: is an organic compound with the molecular formula C12H18O3 . It is a versatile chemical used in various scientific and industrial applications. This compound is known for its unique structure, which includes a phenyl group attached to an ethoxy group, further connected to a propanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methyl-2-phenoxyethoxy)propanol typically involves the reaction of phenol with ethylene oxide followed by alkylation with propanol. The reaction conditions include the use of a strong base, such as sodium hydroxide, to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of phenol with ethylene oxide in the presence of a catalyst, followed by the addition of propanol under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
(Methyl-2-phenoxyethoxy)propanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Methyl-2-phenoxyethoxypropanal
Reduction: Methyl-2-phenoxyethoxypropanol derivatives
Substitution: Various substituted phenyl ethers
Scientific Research Applications
(Methyl-2-phenoxyethoxy)propanol: has several scientific research applications, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of personal care products, such as skin care formulations and cosmetics.
Mechanism of Action
The mechanism by which (Methyl-2-phenoxyethoxy)propanol exerts its effects involves its interaction with molecular targets and pathways. The compound's phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the ethoxy and propanol groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound's solubility and bioavailability.
Comparison with Similar Compounds
(Methyl-2-phenoxyethoxy)propanol: is compared with other similar compounds, such as:
Phenoxyethanol: Similar structure but lacks the propanol moiety.
Dipropylene glycol phenyl ether: Similar phenyl ether structure but different alkyl chain length.
Butoxyethanol: Similar ethoxy group but with a longer alkyl chain.
The uniqueness of this compound lies in its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3-(1-phenoxypropan-2-yloxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-11(14-9-5-8-13)10-15-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMRWDYHWJNAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanol, 1(or 2)-(methyl-2-phenoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
51730-94-0 | |
Record name | Propanol, 1(or 2)-(methyl-2-phenoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (methyl-2-phenoxyethoxy)propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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